

# Crystal Structure Analysis of 4-Nitroaniline Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitroaniline Hydrochloride

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This technical guide provides an in-depth analysis of the crystal structure of **4-Nitroaniline Hydrochloride** ( $C_6H_7ClN_2O_2$ ), a compound of interest in various chemical and pharmaceutical research fields. The document outlines the crystallographic data, experimental methodologies for its synthesis and structure determination, and a visual representation of the experimental workflow.

## Core Crystallographic Data

The crystal structure of **4-Nitroaniline Hydrochloride** has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group  $P2_1/c$  or  $P12_1/n1$  (No. 14), which are standard notations for the same space group.<sup>[1][2]</sup> The asymmetric unit contains one 4-nitroanilinium cation and one chloride anion.<sup>[1]</sup> The crystallographic data from two independent studies are summarized below for comparative analysis.

|   |  |                                   |
|---|--|-----------------------------------|
| Parameter                                   | Ploug-Sørensen & Andersen<br>(1982)[2] | Refinement Study (2005)[1]<br>[3] |
| Chemical Formula                            | $C_6H_7N_2O^+\cdot Cl^-$               | $C_6H_7ClN_2O_2$                  |
| Formula Weight                              | 174.59                                 | 174.58                            |
| Crystal System                              | Monoclinic                             | Monoclinic                        |
| Space Group                                 | P2 <sub>1</sub> /c                     | P12 <sub>1</sub> /n1 (No. 14)     |
| a (Å)                                       | 4.9794(5)                              | 4.9807(6)                         |
| b (Å)                                       | 16.331(2)                              | 16.344(2)                         |
| c (Å)                                       | 10.282(1)                              | 9.342(1)                          |
| $\beta$ (°) **                              | 115.01(1)                              | 93.87(1)                          |
| Volume (Å <sup>3</sup> )                    | Not Reported                           | 758.7                             |
| Z   | 4                                      | 4                                 |
| Calculated Density (Mg m <sup>-3</sup> ) ** | 1.530                                  | Not Reported                      |
| Temperature (K)                             | Not Reported                           | 293                               |
| R-factor (Rgt(F))                           | 0.073                                  | 0.028                             |
| wR <sub>ref</sub> (F <sup>2</sup> )         | Not Reported                           | 0.079                             |

## Experimental Protocols

### Synthesis and Crystallization

#### Method 1: Unexpected By-product Formation[1]

This method yielded pale yellow prismatic crystals of **4-Nitroaniline Hydrochloride** as an unexpected by-product during the synthesis of  $(4-NO_2C_6H_4NH_3)_2MnCl_4$ .

- Dissolution: Dissolve 4-Nitrophenylamine (2.722 g, 19.7 mmol) in concentrated hydrochloric acid (20 mmol, 37%) with stirring under a nitrogen atmosphere at 70 °C.

- **Addition:** Gradually add a solution of manganese(II) chloride tetrahydrate (1.982 g, 10 mmol) in concentrated aqueous hydrochloric acid (20 ml, 37%) to the above solution while stirring under nitrogen.
- **Heating and Cooling:** Allow the resulting solution to stand at 70 °C for two hours. Subsequently, cool it slowly to 40 °C at a rate of 5 K/h without stirring.
- **Crystal Growth:** Maintain the solution at 40 °C for twelve hours to allow for the growth of long, pale yellow prismatic crystals.
- **Harvesting:** Harvest the crystals of **4-Nitroaniline Hydrochloride**. The reported yield was 0.263 g.

#### Method 2: General Synthesis[4]

This protocol describes a more direct synthesis of **4-Nitroaniline Hydrochloride**.

- **Reaction Setup:** To a 0.6 mL THF solution containing the nitro compound (2 mmol), add Fe(acac)<sub>3</sub> (10 mol%, 70 mg) and TMDS (1.5 eq., 0.53 mL).
- **Heating:** Heat the reaction mixture under constant stirring for 24 hours.
- **Precipitation:** Upon completion, dilute the reaction mixture with a minimal amount of Et<sub>2</sub>O. Add a solution of Et<sub>2</sub>O with HCl (2 equivalents) dropwise until a precipitate is observed.
- **Stirring and Filtration:** Continue stirring for 5 minutes after precipitation begins, then filter the mixture.
- **Washing and Drying:** Wash the precipitate several times with Et<sub>2</sub>O and dry to obtain **4-Nitroaniline Hydrochloride**.

## X-ray Diffraction Analysis

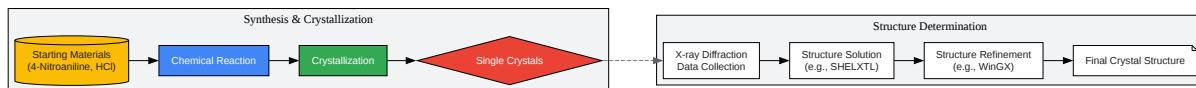
The determination of the crystal structure involves single-crystal X-ray diffraction.[1][2]

- **Data Collection:** Mount a suitable single crystal on a diffractometer. Data collection is typically performed using graphite-monochromatized Mo K $\alpha$  radiation.[2] A Bruker P4 diffractometer with a  $\omega$  scan mode has been used.[1]

- Structure Solution and Refinement: The collected diffraction data is then used to solve and refine the crystal structure. Software packages such as SHELXTL and WinGX are commonly employed for this purpose.[1] The final structure is refined to a satisfactory R-factor.

## Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of **4-Nitroaniline Hydrochloride**.



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Caption: Experimental workflow for **4-Nitroaniline Hydrochloride** crystal analysis.

## Structural Insights

The crystal structure of **4-Nitroaniline Hydrochloride** consists of layers of 4-nitroanilinium cations that encapsulate the chloride ions.[1] The phenyl ring and the nitrogen atoms of the nitro and amino groups are nearly coplanar.[1] The structure is stabilized by N-H···Cl, C-H···Cl, and C-H···O hydrogen bonds.[1] A comparison of the bond lengths and angles in **4-Nitroaniline Hydrochloride** with those in neutral 4-nitroaniline reveals that the quinonoid character present in the neutral molecule is absent in the hydrochloride salt.[2] The C(1)-N(1) (amino) and C(4)-N(2) (nitro) bonds are longer in the hydrochloride form.[2]

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